

A Comparative Crystallographic Analysis of 4,5-Difluoro-2-methylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylbenzoic acid

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A detailed examination of the structural nuances of fluorinated and methylated benzoic acid derivatives, providing insights into their solid-state architecture and the influence of substituent patterns on molecular conformation and crystal packing.

For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures. This guide offers a comparative analysis of the crystallographic features of benzoic acid derivatives, with a particular focus on the substitution patterns found in **4,5-Difluoro-2-methylbenzoic acid**.

While a crystal structure for **4,5-Difluoro-2-methylbenzoic acid** is not publicly available, this guide leverages data from structurally related analogues to predict and understand its potential solid-state behavior. By comparing the crystal structures of 2-methylbenzoic acid, 4-fluorobenzoic acid, 2,6-difluorobenzoic acid, and 3,4-difluorobenzoic acid, we can dissect the individual and combined effects of methyl and fluoro substitutions on the benzoic acid scaffold.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected benzoic acid derivatives, offering a quantitative basis for comparison. These parameters govern the overall crystal symmetry and the dimensions of the unit cell, which is the fundamental repeating unit of a crystal.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
2-Methylbenzoic Acid	C ₈ H ₈ O ₂	Monoclinic	P2 ₁ /c	13.910	4.028	12.980	90	110.19	90
4-Fluorobenzoic Acid	C ₇ H ₅ FO ₂	Monoclinic	P2 ₁ /c	15.654	3.841	10.368	90	100.91	90
2,6-Difluorobenzoic Acid[1]	C ₇ H ₄ F ₂ O ₂	Monoclinic	P2 ₁ /c	14.805	3.864	11.666	90	112.58	90
3,4-Difluorobenzoic Acid	C ₇ H ₄ F ₂ O ₂	Monoclinic	P2 ₁ /c	13.565	3.815	12.275	90	101.48	90

Analysis of Molecular Geometry

The introduction of substituents to the benzoic acid ring can induce subtle yet significant changes in molecular geometry. The table below compares selected bond lengths and the torsion angle of the carboxylic acid group relative to the benzene ring. This torsion angle is particularly indicative of the steric and electronic effects of the substituents.

Compound Name	C-C (ring avg.) (Å)	C-COOH (Å)	C=O (Å)	C-O (Å)	Torsion Angle (° C-C-C=O)
2-Methylbenzoic Acid	1.385	1.485	1.258	1.288	16.9
4-Fluorobenzoic Acid	1.381	1.481	1.265	1.280	4.1
2,6-Difluorobenzoic Acid ^[1]	1.380	1.501	1.218	1.314	33.7
3,4-Difluorobenzoic Acid	1.378	1.488	1.259	1.285	3.8

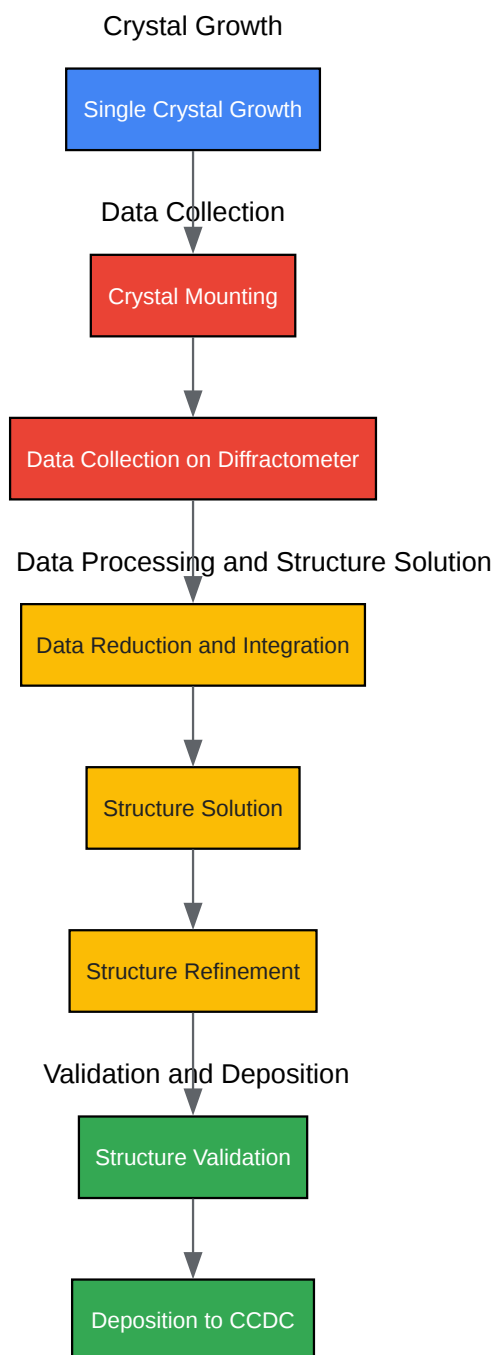
Observations:

- **Steric Hindrance:** The presence of a methyl group at the ortho-position (2-Methylbenzoic Acid) and two fluorine atoms at both ortho-positions (2,6-Difluorobenzoic Acid) leads to a significant increase in the torsion angle between the carboxylic acid group and the benzene ring.^[1] This is a classic example of steric hindrance, where the bulky ortho-substituents force the carboxylic acid group out of the plane of the ring to minimize repulsive interactions.
- **Electronic Effects:** In contrast, a single fluorine atom at the para-position (4-Fluorobenzoic Acid) or fluorine atoms at the meta and para positions (3,4-Difluorobenzoic Acid) result in a nearly planar conformation. This suggests that the electronic effects of the fluorine substituents in these positions do not significantly disrupt the planarity of the molecule.
- **Bond Lengths:** The bond lengths within the benzene ring and the carboxylic acid group show minor variations across the different derivatives, reflecting the electronic influence of the substituents.

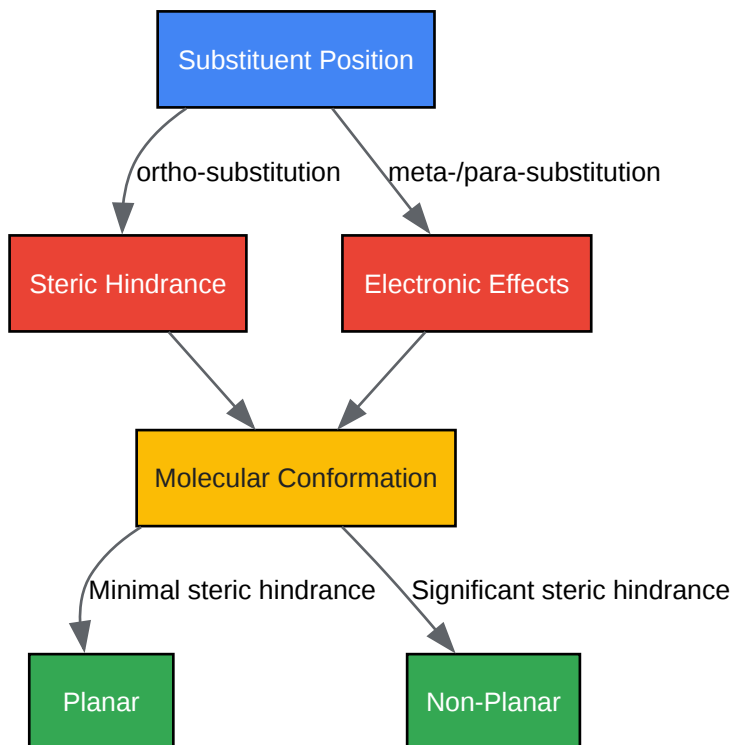
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure for a small organic molecule like a benzoic acid derivative follows a well-established experimental workflow.

Experimental Workflow for Single-Crystal X-ray Diffraction



Influence of Substituent Position on Molecular Conformation



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References

- 1. 2,6-Difluorobenzoic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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